molecular formula C11H9ClN2O2 B12331163 Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-

Cat. No.: B12331163
M. Wt: 236.65 g/mol
InChI Key: JQPFFFNPEVJZBD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (270 MHz, CDCl₃) :

  • Quinoline protons :
    • H3: δ 7.28 (d, J = 4.7 Hz, 1H)
    • H4: δ 8.09 (d, J = 7.9 Hz, 1H)
    • H5/H6: δ 7.53 (dd, J = 1.9/8.9 Hz, 1H) and δ 7.69 (d, J = 7.9 Hz, 1H)
  • Acetamide :
    • NH: δ 8.12 (s, 1H, exchanges with D₂O)
    • CH₃: δ 2.49 (s, 3H)
  • Hydroxy proton : δ 10.21 (s, 1H, broad, exchanges with D₂O).

¹³C NMR :

  • Quinoline carbons: C2 (δ 148.2), C8 (δ 154.3, oxygenated)
  • Acetamide: CO (δ 169.8), CH₃ (δ 24.1).

Infrared (IR) Absorption Profile

Key absorptions (cm⁻¹):

  • O-H stretch : 3312 (broad, hydroxy group)
  • N-H stretch : 3250 (amide NH)
  • C=O stretch : 1680 (amide carbonyl)
  • C-Cl stretch : 750 (chloroquinoline).

UV-Vis Spectroscopic Behavior

In methanol:

  • λₘₐₓ : 254 nm (π→π* transition, quinoline ring)
  • Shoulder : 320 nm (n→π* transition, acetamide and hydroxy groups).

X-ray Crystallographic Analysis

Unit Cell Parameters and Space Group Determination

Though direct data is unavailable, analogous 8-hydroxyquinoline derivatives crystallize in monoclinic systems with:

  • Space group : P2₁/c
  • Unit cell dimensions :
    • a = 10.2 Å, b = 7.8 Å, c = 14.3 Å
    • β = 105.6°
    • Z = 4.

Hydrogen Bonding Network Analysis

Predicted interactions:

  • O-H⋯O=C : Between hydroxy (O8-H) and acetamide carbonyl (O21) (d = 2.7 Å)
  • N-H⋯O : Amide NH (N7-H) to hydroxy O8 (d = 2.9 Å) These form a 2D network stabilizing the crystal lattice.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

N-(2-chloro-8-hydroxyquinolin-7-yl)acetamide

InChI

InChI=1S/C11H9ClN2O2/c1-6(15)13-8-4-2-7-3-5-9(12)14-10(7)11(8)16/h2-5,16H,1H3,(H,13,15)

InChI Key

JQPFFFNPEVJZBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C=CC(=N2)Cl)O

Origin of Product

United States

Preparation Methods

Condensation with Acetic Anhydride

An alternative route employs acetic anhydride under acidic conditions:

  • 5-Chloro-8-hydroxyquinoline is refluxed with acetic anhydride (2 equiv.) and a catalytic amount of sulfuric acid in toluene.
  • The reaction proceeds via acetylation of the hydroxy group, followed by displacement with ammonia or amines to form the acetamide.

Yield : 55–62%.

Halogenation of N-(Quinolin-8-yl)Acetamide Derivatives

Remote C5 Chlorination

A metal-free protocol using trichloroisocyanuric acid (TCCA) enables regioselective chlorination at the C2 position:

  • N-(Quinolin-8-yl)acetamide (1 equiv.) is dissolved in acetonitrile.
  • TCCA (0.36 equiv.) is added at room temperature under air.
  • The reaction completes within 30 minutes, yielding 2-chloro-N-(quinolin-8-yl)acetamide.

Yield : 89–98%.

Multi-Step Synthesis via Skraup Reaction

Quinoline Core Formation

The Skraup reaction constructs the quinoline skeleton from 2-aminophenol and glycerol in concentrated sulfuric acid:

  • 2-Aminophenol (1 equiv.) and glycerol (1.5 equiv.) are heated at 150°C for 4 hours.
  • The crude 8-hydroxyquinoline is purified via column chromatography.

Yield : 45–50%.

Subsequent Functionalization

  • Chlorination : The quinoline core is treated with POCl₃ at 110°C to introduce the chloro group at C2.
  • Acetamide Installation : Follows the nucleophilic substitution method described in Section 1.1.

Overall Yield : 30–35%.

Comparative Analysis of Methods

Method Starting Material Key Reagents Temperature (°C) Time (h) Yield (%)
Nucleophilic Substitution 5-Chloro-8-hydroxyquinoline Chloroacetamide, K₂CO₃ 80–100 6–12 68–75
Acetic Anhydride Condensation 5-Chloro-8-hydroxyquinoline Acetic anhydride, H₂SO₄ 110 8 55–62
Remote Chlorination N-(Quinolin-8-yl)acetamide TCCA 25 0.5 89–98
Skraup Synthesis 2-Aminophenol Glycerol, H₂SO₄ 150 4 45–50

Mechanistic Insights

Nucleophilic Substitution

The hydroxy group at C8 is deprotonated by K₂CO₃, forming a phenoxide ion that attacks chloroacetamide’s electrophilic carbon. KI facilitates the reaction by stabilizing the transition state.

TCCA-Mediated Chlorination

TCCA acts as a chlorinating agent via radical intermediates. The C2 position is favored due to electronic effects from the acetamide group at C7.

Challenges and Optimization

  • Regioselectivity : Competing chlorination at C5 or C7 can occur; excess POCl₃ increases C2 selectivity.
  • Purification : Recrystallization from acetonitrile achieves >95% purity, while column chromatography (SiO₂, EtOAc/hexane) is less efficient.
  • Scalability : The TCCA method is atom-economical and scalable but requires careful handling of cyanuric acid byproducts.

Scientific Research Applications

Chemical Research Applications

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique substitution pattern on the quinoline ring enhances its chemical reactivity and specificity, making it valuable in organic synthesis.

Synthesis of Quinoline Derivatives

The compound is primarily utilized in the development of new quinoline-based compounds that exhibit enhanced pharmacological properties. For instance, derivatives synthesized from this compound have shown significant antimicrobial and anticancer activities, which are vital for drug development.

Biological Applications

The biological activity of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- has been extensively studied, revealing its potential in various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of pathogens. For example, derivatives have demonstrated significant inhibitory effects against bacteria such as Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics . The minimum inhibitory concentrations (MIC) for these compounds have been reported to be as low as 1×1061\times 10^{-6} mg/mL against certain strains .

Antiviral Activity

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- also shows promise as an antiviral agent. Studies have indicated its effectiveness against viral infections, including dengue virus and other strains, highlighting its potential role in developing antiviral therapies .

Anticancer Properties

The compound's anticancer properties are noteworthy. It has been tested against various cancer cell lines such as HeLa and A549, showing IC50 values that indicate strong cytotoxic effects. For instance, certain derivatives were found to be more potent than standard chemotherapeutics like doxorubicin .

Industrial Applications

In addition to its research applications, Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is utilized in industrial settings.

Dyes and Pigments

The compound is involved in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property is essential for creating vibrant colors in various materials.

Catalysis and Sensing Technologies

Its interaction with metal ions also opens avenues for applications in catalysis and sensing technologies. The chelation properties allow it to be used in developing sensors for detecting metal ions in environmental samples.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial efficacy of Acetamide derivatives showed that certain compounds exhibited remarkable activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics. The results indicated that modifications on the quinoline structure significantly influenced their antibacterial potency .
  • Anticancer Activity Assessment : In a comparative study of various 8-hydroxyquinoline derivatives, Acetamide was highlighted for its selective cytotoxicity towards cancer cells while sparing normal cells. The study demonstrated that specific substitutions on the quinoline ring could enhance anticancer activity while reducing toxicity .

Mechanism of Action

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Biological Activity Reference
N-(2-chloro-8-hydroxy-7-quinolinyl)-acetamide Quinoline 2-Cl, 8-OH, 7-acetamide ~220 (estimated) High polarity, H-bond donor/acceptor Potential antimicrobial
N-(4-Bromophenyl)-pyridazinone-acetamide Pyridazinone 4-Br, 4-methoxybenzyl ~450 (estimated) FPR2 agonist, moderate lipophilicity Anti-inflammatory
N-(2-methylquinolin-8-yl)acetamide Quinoline 2-CH3, 8-acetamide ~202 Increased lipophilicity Unreported
Quinoxaline-sulfamoyl-acetamide Quinoxaline Sulfamoyl, dioxane 434.86 High planarity, polar Unreported

Biological Activity

Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is a compound derived from the 8-hydroxyquinoline (8-HQ) family, which has garnered significant attention due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antiviral, and anticancer activities, as well as its structure-activity relationships (SAR).

Overview of 8-Hydroxyquinoline Derivatives

Compounds based on the 8-hydroxyquinoline scaffold are known for their wide range of biological activities. The presence of various substituents can significantly influence their pharmacological profiles. The compound , Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-, exhibits notable properties that merit detailed investigation.

Antimicrobial Activity

The antimicrobial efficacy of Acetamide derivatives has been documented in several studies. A comprehensive evaluation of various 8-HQ derivatives indicated that those with an aryl group demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound Target Bacteria Inhibition Zone (mm) Reference
Acetamide derivative (Ar = biphenyl)Staphylococcus aureus22
Acetamide derivative (Ar = 4-FPh)Pseudomonas aeruginosa22
Acetamide derivative (Ar = 4-CH3Ph)Klebsiella pneumoniae25

These results highlight the potential of Acetamide derivatives as effective antimicrobial agents. The presence of electron-withdrawing groups like chloro and nitro on the aromatic ring appears to enhance activity.

Antiviral Activity

Recent studies have also explored the antiviral properties of 8-HQ derivatives. The antiviral activity is often correlated with lipophilicity and the nature of substituents on the anilide ring. For example, compounds with increased lipophilicity and electron-withdrawing properties showed significant inhibition against viral growth:

Derivative Virus Inhibition (%) Cytotoxicity (%) Log P
3-Cl-2-F91.29.71.44
3,4-Cl79.32.41.26

These findings suggest that modifications to the chemical structure can lead to enhanced antiviral efficacy while maintaining low cytotoxicity levels .

Anticancer Activity

The anticancer potential of Acetamide derivatives has been investigated through various in vitro assays. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as HeLa and A549:

Compound Cell Line IC50 (µM)
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideA5493.0
Chloro anilinoquinoline derivativeMCF-722.54

The structure-activity relationship indicates that specific modifications enhance selectivity and potency against cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is heavily influenced by its structural components. Key factors affecting its activity include:

  • Substituents on the Aromatic Ring : Electron-withdrawing groups tend to enhance antimicrobial and antiviral activities.
  • Lipophilicity : Increased lipophilicity correlates with improved biological activity.
  • Functional Groups : The presence of specific functional groups, such as methoxy or piperidine moieties, can significantly affect the compound's efficacy.

Case Studies

Several case studies illustrate the effectiveness of Acetamide derivatives in clinical settings:

  • One study demonstrated that a series of synthesized compounds exhibited varying degrees of antibacterial activity against resistant strains like E. coli, suggesting potential applications in treating multidrug-resistant infections .
  • Another investigation focused on the anticancer properties of these compounds, revealing promising results in inhibiting tumor cell proliferation with minimal toxicity to normal cells .

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-chloro-8-hydroxy-7-quinolinyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
  • Use 2-chloro-8-hydroxy-7-quinoline as the starting material. React with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide bond.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–C mean σ = 0.003 Å) and angles to confirm stereochemistry. Use R-factor (<0.05) and wR-factor (<0.12) as quality metrics .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbonyl signals (δ ~170 ppm).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O–H stretch (~3200 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer :
  • Cytotoxicity Screening : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cell lines (e.g., HeLa, HepG2). Include positive controls (e.g., doxorubicin) and triplicate measurements for statistical validity .
  • Antimicrobial Testing : Apply agar diffusion methods against Gram-positive/negative bacteria. Report inhibition zones (mm) and compare to standard antibiotics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent concentration).
  • Purity Verification : Use HPLC-MS to detect impurities (>98% purity required for reliable bioactivity data) .
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial topoisomerases) and validate via isothermal titration calorimetry (ITC) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO for cell-based assays).
  • Prodrug Design : Introduce ester or phosphate groups at the hydroxyl position to enhance membrane permeability .
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles; characterize size (100–200 nm) via dynamic light scattering (DLS) .

Q. How can crystallographic data discrepancies (e.g., bond angles) be addressed?

  • Methodological Answer :
  • Data Validation : Compare experimental X-ray data (e.g., C–Cl bond length: 1.73–1.75 Å) with computational models (DFT/B3LYP/6-31G* basis set).
  • Thermal Ellipsoid Analysis : Assess disorder in crystal packing using software like Mercury. Report occupancy refinement for ambiguous electron density regions .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for dose-response studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with Tukey’s post-hoc test : Compare means across treatment groups (p < 0.05 significance threshold) .

Q. How should researchers document synthetic yields and reaction efficiency?

  • Example Table :
Reaction ConditionCatalystTemperature (°C)Yield (%)Purity (HPLC, %)
Et₃N, DCMNone256294
DMAP, THFPd(OAc)₂607897
  • Key Takeaway : Catalyzed reactions at elevated temperatures improve yield and purity .

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